Cupric nitrate

Übersicht

Beschreibung

Cupric nitrate, also known as copper(II) nitrate, is a chemical compound with various applications in synthesis and material science. It is used as a precursor, oxidant, and nitrating agent in organic synthesis. For instance, it has been employed in the direct nitration of cyclic ketones, leading to the efficient creation of tertiary α-nitro-α-substituted scaffolds, which are valuable in synthetic chemistry . Additionally, cupric nitrate plays a role in the synthesis of nanocrystallite size cuprous oxide particles, showcasing its utility in nanomaterial preparation .

Synthesis Analysis

The synthesis of cupric nitrate-based compounds can be achieved through different methods. One approach involves the use of ceric ammonium nitrate in the presence of copper to assist in the nitration of organic substrates, as demonstrated in the synthesis of clinically used drugs like ketamine . Another method includes the preparation of nanocrystallite size cuprous oxide using cupric nitrate as a precursor in a polyol process .

Molecular Structure Analysis

Cupric nitrate can form various crystalline structures, including basic cupric nitrates like gerhardtite, which can be either natural or artificially synthesized. These compounds can exhibit different crystalline forms despite having the same chemical composition . The molecular structure of cupric nitrate can also influence its volatility when prepared in an anhydrous form, leading to a monomeric state in the vapor phase .

Chemical Reactions Analysis

Cupric nitrate is versatile in chemical reactions. It has been used for the regioselective nitration of aromatic hydrocarbons, yielding good regioselectivities and useful product yields . It also serves as an effective oxidant for the selective oxidation of alcohols to their corresponding carbonyl compounds . Furthermore, cupric nitrate can nitrate non-fully substituted BODIPY compounds, introducing nitro groups at different positions depending on the substitution pattern .

Physical and Chemical Properties Analysis

The physical and chemical properties of cupric nitrate are influenced by its molecular structure and the conditions under which it is prepared. For instance, anhydrous cupric nitrate exhibits volatility and unique bonding that may involve tridentate nitrate groups . The compound's interaction with biological systems can also be significant, as evidenced by its effect on biogas production from cow dung, where its addition resulted in a 22% increase in biogas yield . Moreover, the nitrogen stable isotope composition of cupric nitrate minerals can provide insights into their origins and the conditions of their formation, which may include biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Nonlinear Optical Studies

- Scientific Field : Material Science

- Application Summary : Cupric nitrate is used in the preparation of copper oxide nanoparticles which have antimicrobial properties and nonlinear optical (NLO) properties .

- Methods of Application : Copper oxide nanoparticles are prepared by a simple solution combustion technique with cupric nitrate and glycine solutions. The formation of these nanoparticles is confirmed by UV-visible spectroscopy and X-ray diffraction .

- Results or Outcomes : The nanoparticles display superior optical limitation due to strong nonlinear absorption, which may be attributed to interband and intraband transitions. They also possess significant antimicrobial properties by inhibiting the growth of bacteria, fungi, viruses, and algae .

Spectroscopy and Photochemistry of Copper Nitrate Clusters

- Scientific Field : Physical Chemistry

- Application Summary : Cupric nitrate is used in the study of copper nitrate cluster anions in the gas phase using ultraviolet/visible/near-infrared (UV/vis/NIR) spectroscopy .

- Methods of Application : The investigation involves the use of UV/vis/NIR spectroscopy to provide detailed insight into the electronic structure of the copper salt and its intriguing photochemistry .

- Results or Outcomes : The spectra of copper (II) nitrate exhibit a 3d–3d band in the vis/NIR and well-separated bands in the UV. The clusters predominantly decompose by loss of neutral copper nitrate in the electronic ground state after internal conversion or via the photochemical loss of a neutral NO3 ligand after a Ligand-to-Metal Charge Transfer (LMCT) .

Catalyst in Chemical Reactions

- Scientific Field : Catalysis

- Application Summary : Cupric nitrate is used as a catalyst in various chemical reactions .

- Methods of Application : It facilitates reactions by providing an alternative reaction pathway with lower activation energy .

- Results or Outcomes : The use of cupric nitrate as a catalyst can speed up chemical reactions and increase the yield of the desired product .

Production of Dyes and Pigments

- Scientific Field : Color Chemistry

- Application Summary : Cupric nitrate is employed in the production of dyes and pigments for coloring ceramics, glass, and other materials .

- Methods of Application : It is used in the formulation of colorants that are applied to various materials .

- Results or Outcomes : The use of cupric nitrate in the production of dyes and pigments results in vibrant and durable colors .

Pyrotechnics

- Scientific Field : Pyrotechnics

- Application Summary : Cupric nitrate is used as an oxidizing agent in pyrotechnics .

- Methods of Application : It contributes to the vivid blue and green colors seen in fireworks and flares .

- Results or Outcomes : The use of cupric nitrate in pyrotechnics results in visually appealing displays with vibrant colors .

Laboratory Use

- Scientific Field : Laboratory Chemistry

- Application Summary : Cupric nitrate is invaluable in various laboratory processes as a starting material for the synthesis of other copper-based compounds .

- Methods of Application : It is used in the synthesis of a variety of copper-based compounds .

- Results or Outcomes : The use of cupric nitrate in laboratory processes enables the synthesis of a wide range of copper-based compounds .

Oxidizing Agent in Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Cupric nitrate serves as an oxidizing agent in organic synthesis, helping facilitate various chemical reactions .

- Methods of Application : It is used in reactions where an oxidizing agent is required to facilitate the reaction .

- Results or Outcomes : The use of cupric nitrate as an oxidizing agent can help facilitate various chemical reactions, increasing the efficiency and yield of the reactions .

Analytical Chemistry

- Scientific Field : Analytical Chemistry

- Application Summary : In analytical chemistry, cupric nitrate is utilized for testing reducing sugars .

- Methods of Application : It is used in a test where the presence of reducing sugars is to be determined .

- Results or Outcomes : The use of cupric nitrate in this application can help in the accurate detection and quantification of reducing sugars .

High-Temperature Superconductors

- Scientific Field : Material Science

- Application Summary : Recent studies have delved into the compound’s role in the production of high-temperature superconductors .

- Methods of Application : The specific methods of application in this field are still under research .

- Results or Outcomes : The use of cupric nitrate in the production of high-temperature superconductors is a topic of increasing interest in the scientific community .

Synthesis of Copper Nanoparticles

- Scientific Field : Nanotechnology

- Application Summary : Cupric nitrate plays a role in the synthesis of copper nanoparticles .

- Methods of Application : The specific methods of application in this field are still under research .

- Results or Outcomes : The synthesis of copper nanoparticles using cupric nitrate could lead to the development of new materials with unique properties .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

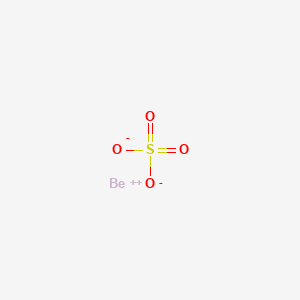

IUPAC Name |

copper;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVVROIMIGLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

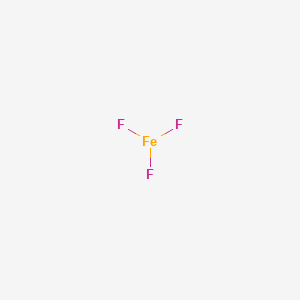

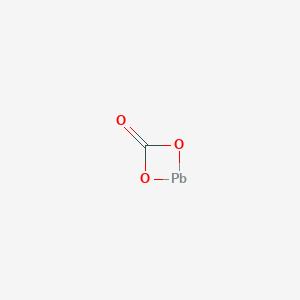

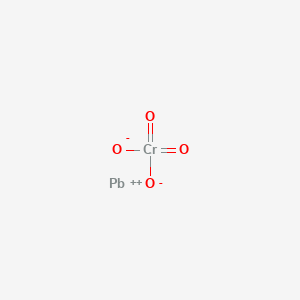

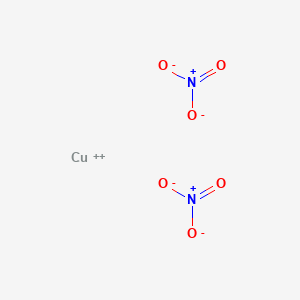

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(NO3)2, CuN2O6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | copper(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040314 | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material., Liquid; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Blue-green deliquescent solid; Soluble in water; [Merck Index] Blue deliquescent crystals; Soluble in water; [MSDSonline] | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

137.8 g/100 cc water @ 0 °C, 1270 g/100 cc water @ 100 °C, 100 g/100 cc alcohol @ 12.5 °C, very slightly sol in liq ammonia /Cupric nitrate trihydrate/, 243.7 g/100 cc water @ 0 °C, sol in all proportions in hot water, sol in alcohol /Cupric nitrate hexahydrate/, Sol in water, ethyl acetate, dioxane | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.32 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Cupric nitrate | |

Color/Form |

Large, blue-green, orthorhombic crystals | |

CAS RN |

3251-23-8, 10402-29-6 | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(II) nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TC879S2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238.1 °F (USCG, 1999), 255-256 °C | |

| Record name | CUPRIC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3023 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COPPER(II) NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.